N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Description
The compound is a complex organic molecule that contains a piperidine ring and a pyridine ring. Piperidine is a widely used building block in the synthesis of pharmaceuticals and other organic compounds. Pyridine is a basic heterocyclic organic compound, which is structurally related to benzene and pyrrole .
Scientific Research Applications
Synthesis and Structural Analysis
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide and its derivatives have been a focus in synthetic chemistry due to their potential biological activities. For instance, derivatives like N-substituted 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide show moderate to significant antibacterial activity, as highlighted by Khalid et al. (2016) (Khalid et al., 2016).
Catalytic Applications
The compound also finds application in catalysis. Ying Chen et al. (2023) demonstrated that a related ligand, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, effectively catalyzed the copper-catalyzed coupling reaction of (hetero)aryl halides with 1-alkynes, showcasing its utility in organic synthesis (Ying Chen et al., 2023).
Structural Characterization and Molecular Interaction Studies
The structural and molecular interaction properties of this compound and similar compounds have been extensively studied. M. Jotani et al. (2016) provided insights into the crystallization and molecular packing of N,N′-bis(pyridin-3-ylmethyl)oxalamide, emphasizing the importance of hydrogen bonding in its structure (M. Jotani et al., 2016).
Applications in Medicinal Chemistry
While not directly related to this compound, studies on structurally related compounds provide insights into their potential medicinal applications. For example, N1-arylsulfonyltryptamine derivatives, as discussed by D. Cole et al. (2005), have shown promise as 5-HT6 receptor antagonists, which can be significant in the development of new therapeutic agents (D. Cole et al., 2005).
Material Science and Corrosion Inhibition
Compounds similar to this compound have also been studied for their applications in material science. S. Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives, revealing their potential in protecting metal surfaces (S. Kaya et al., 2016).
Properties
IUPAC Name |
N'-(pyridin-3-ylmethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-17-13-18(2)22(19(3)14-17)33(31,32)28-12-5-4-8-21(28)9-11-26-23(29)24(30)27-16-20-7-6-10-25-15-20/h6-7,10,13-15,21H,4-5,8-9,11-12,16H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDLZUPGIRGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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